molecular formula C19H28N4O2S B2523390 N-{[4-butyl-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476449-47-5

N-{[4-butyl-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2523390
CAS No.: 476449-47-5
M. Wt: 376.52
InChI Key: USPHIMSESWUWSA-UHFFFAOYSA-N
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Description

N-{[4-butyl-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a butylsulfanyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-butyl-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via a nucleophilic substitution reaction using butylthiol and an appropriate leaving group.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[4-butyl-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-{[4-butyl-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[4-butyl-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The butylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxybenzamide moiety may contribute to the compound’s binding affinity to its targets.

Comparison with Similar Compounds

N-{[4-butyl-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can be compared with other triazole derivatives, such as:

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c1-4-6-12-23-17(21-22-19(23)26-13-7-5-2)14-20-18(24)15-8-10-16(25-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPHIMSESWUWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCCCC)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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